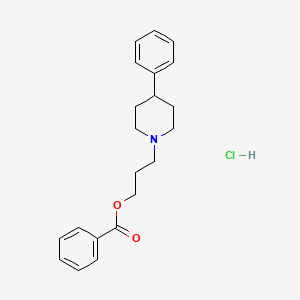
14-Hydroxyhexadecyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxyhexadecyl acetate is an organic compound with the molecular formula C18H36O3. It consists of 18 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . This compound is a type of ester, which is commonly found in various natural and synthetic substances. Esters are known for their pleasant aromas and are often used in fragrances and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyhexadecyl acetate typically involves the esterification of 14-hydroxyhexadecanoic acid with acetic anhydride or acetyl chloride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The general reaction conditions include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Catalyst: Sulfuric acid or pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts like sulfuric acid or phosphoric acid is common, and the reaction is carried out under controlled temperature and pressure to optimize the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Hydroxyhexadecyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield 14-hydroxyhexadecanoic acid and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Hydrolysis: 14-Hydroxyhexadecanoic acid and acetic acid.
Reduction: 14-Hydroxyhexadecanol.
Oxidation: 14-Oxohexadecanoic acid
Applications De Recherche Scientifique
14-Hydroxyhexadecyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable esters.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry
Mécanisme D'action
The mechanism of action of 14-Hydroxyhexadecyl acetate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release 14-hydroxyhexadecanoic acid, which can then participate in various metabolic pathways. The hydroxyl group allows for further chemical modifications, making it a versatile compound in biochemical reactions .
Comparaison Avec Des Composés Similaires
Hexadecyl acetate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
14-Hydroxyhexadecanoic acid: The free acid form, which is more polar and less volatile than the ester.
Hexadecanol: The alcohol form, which has different solubility and reactivity properties.
Uniqueness: 14-Hydroxyhexadecyl acetate is unique due to the presence of both an ester and a hydroxyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in both synthetic and biological applications .
Propriétés
Numéro CAS |
78648-85-8 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
14-hydroxyhexadecyl acetate |
InChI |
InChI=1S/C18H36O3/c1-3-18(20)15-13-11-9-7-5-4-6-8-10-12-14-16-21-17(2)19/h18,20H,3-16H2,1-2H3 |
Clé InChI |
DQCVRFRHGMDBBK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCCCCCCCCCCOC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


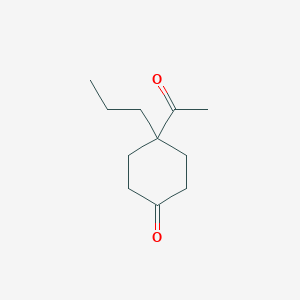
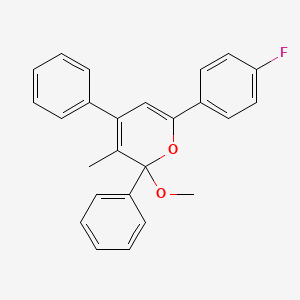
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
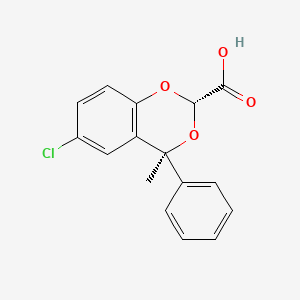
![4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14438008.png)
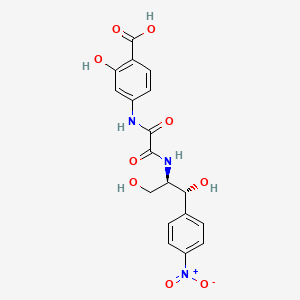
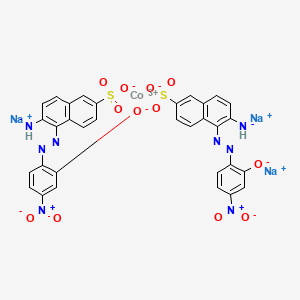
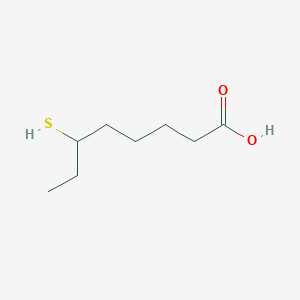
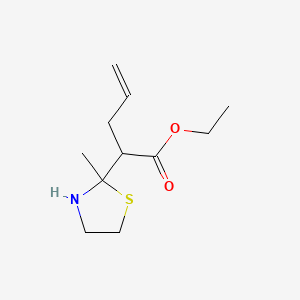
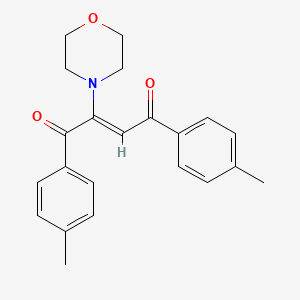
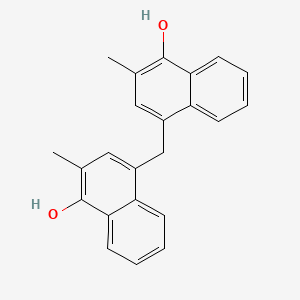
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
